3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-13-22-21-24(20(15)26)18(14-27-21)12-19(25)23-9-7-17(8-10-23)11-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTSBMFILJINPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft. It is a promising target in drug discovery for schizophrenia.
Mode of Action
This compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, inhibiting its function and leading to an increase in the concentration of glycine in the synaptic cleft. This can enhance the function of NMDA receptors, which are implicated in the pathophysiology of schizophrenia.
Biochemical Pathways
The inhibition of GlyT1 leads to an increase in the synaptic concentration of glycine. Glycine acts as a co-agonist at NMDA receptors, enhancing their function. This can lead to improvements in the negative and cognitive symptoms of schizophrenia.
Pharmacokinetics
Preliminary optimization of the blood-brain barrier penetration has been conducted. This suggests that the compound has the potential to cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The inhibition of GlyT1 and the subsequent increase in glycine concentrations can lead to enhanced NMDA receptor function. This can result in improvements in the negative and cognitive symptoms of schizophrenia. For example, it has been shown that this compound can inhibit the hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced mice.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one?
The synthesis of this compound involves multi-step reactions, requiring careful optimization of:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often preferred to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may be used to accelerate condensation or cyclization steps .
- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediate formation and purity .
Q. How can researchers characterize the structural integrity of this compound?
Comprehensive characterization requires:
- Spectroscopic analysis :
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing thiazolo-pyrimidine and benzylpiperidine moieties) .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities, as demonstrated for related pyrimidine-thiazole hybrids .
Q. What preliminary assays are recommended to evaluate its bioactivity?
Initial screening should focus on:
- In vitro enzyme inhibition : Target enzymes relevant to the compound’s structural motifs (e.g., kinases or proteases, given the thiazolo-pyrimidine core) .
- Cellular viability assays : Use MTT or resazurin-based tests to assess cytotoxicity in relevant cell lines.
- Molecular docking : Predict binding affinities to hypothesized targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies require systematic modifications to the core structure:
- Substituent variation : Compare activity after altering the benzylpiperidine group (e.g., replacing benzyl with substituted aryl groups) or methyl groups on the thiazolo-pyrimidine ring .
- Bioisosteric replacement : Substitute the thiazolo ring with oxazole or imidazole to assess pharmacophore requirements.
Q. Example SAR Table :
| Modification Site | Substituent Tested | Observed Activity Change | Reference |
|---|---|---|---|
| Benzylpiperidine | 4-Fluorobenzyl | Increased kinase inhibition | |
| Thiazolo C-6 | Ethyl vs. methyl | Reduced cytotoxicity |
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Compound stability : Test degradation under assay conditions using HPLC to rule out false negatives .
- Target selectivity : Perform kinome-wide profiling to identify off-target effects that may explain discrepancies .
Q. What strategies are effective for studying the compound’s metabolic stability?
- In vitro microsomal assays : Use liver microsomes (human/rodent) with NADPH cofactors to measure metabolic half-life .
- LC-MS/MS analysis : Identify major metabolites (e.g., oxidation of the piperidine ring or thiazolo moiety) .
- pH-dependent stability : Assess degradation in buffers mimicking physiological pH (e.g., pH 6.5–7.4) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
